6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

GABAA receptor pharmacology Ion channel modulation CNS drug discovery

Assay-validated GABAA ρ1 antagonist (IC50 12.9 μM at human recombinant receptors). The chemotype combines three pharmacophoric vectors—6,7-dichloro, 2-methyl, and 3-trifluoromethyl—delivering halogen bonding, metabolic stability, and membrane permeability that generic quinoxalines lack. Its distinct chlorine isotopic signature (M:M+2:M+4 ≈ 9:6:1) guarantees unambiguous MS detection. Store at 2–8 °C. Request CAS 143309-87-9 explicitly; even positional isomers cannot recapitulate its binding mode or potency.

Molecular Formula C10H5Cl2F3N2
Molecular Weight 281.06 g/mol
CAS No. 143309-87-9
Cat. No. B130607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
CAS143309-87-9
Synonyms6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Molecular FormulaC10H5Cl2F3N2
Molecular Weight281.06 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N=C1C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H5Cl2F3N2/c1-4-9(10(13,14)15)17-8-3-6(12)5(11)2-7(8)16-4/h2-3H,1H3
InChIKeyGGGIXFQHHSLMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS 143309-87-9): Essential Technical Specifications and Compound Class Baseline


6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS 143309-87-9) is a polysubstituted quinoxaline derivative bearing 6,7-dichloro, 2-methyl, and 3-trifluoromethyl substituents on the benzopyrazine core [1]. The compound has a molecular formula of C10H5Cl2F3N2 and a molecular weight of 281.06 g/mol, with predicted physicochemical properties including a boiling point of 305.1±37.0 °C (predicted) and density of 1.530±0.06 g/cm³ (predicted), requiring storage at 2–8 °C . Quinoxaline derivatives containing electron-withdrawing substituents such as chloro and trifluoromethyl groups have been extensively investigated as GABA receptor modulators, antimicrobial agents, and synthetic intermediates in medicinal chemistry [2]. This compound is commercially available from multiple specialty chemical suppliers at purities typically ranging from 97% to 98% .

Why 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (143309-87-9) Cannot Be Replaced by Unsubstituted or Mono-Substituted Quinoxaline Analogs


Generic substitution among quinoxaline derivatives is precluded by the dramatic structure-activity relationship (SAR) sensitivity inherent to this scaffold. The target compound integrates three distinct pharmacophoric elements—6,7-dichloro, 2-methyl, and 3-trifluoromethyl—each contributing independently to electronic distribution, steric occupancy, and target engagement . Removing the trifluoromethyl group (e.g., 6,7-dichloro-2-methylquinoxaline, CAS 108653-55-0) substantially reduces metabolic stability and lipophilicity, while eliminating the 6,7-dichloro substitution (e.g., 2-methyl-3-(trifluoromethyl)quinoxaline) alters electron density on the quinoxaline ring and consequently modifies receptor binding affinity . The trifluoromethyl group specifically enhances bioavailability through increased membrane permeability and resistance to oxidative metabolism, whereas the dichloro substitution pattern provides unique halogen bonding opportunities at biological targets [1]. Even positional isomerism (e.g., 2,3-dichloro-6-(trifluoromethyl)quinoxaline) produces distinct spatial arrangement of substituents that cannot recapitulate the binding mode of the 6,7-dichloro-2-methyl-3-trifluoromethyl configuration . The quantitative evidence below substantiates why procurement specifications must explicitly require CAS 143309-87-9 rather than any ostensibly similar quinoxaline building block.

Quantitative Differentiation Evidence: 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline Performance Metrics vs. Comparator Compounds


GABAA Rho1 Receptor Antagonism: Potency Comparison of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline Versus 6,7-Dichloro-2-methylquinoxaline

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline demonstrates antagonist activity at the human recombinant GABAA rho1 receptor with an IC50 of 12.9 μM, as measured by two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing the receptor [1]. The absence of the 3-trifluoromethyl substituent in the comparator 6,7-dichloro-2-methylquinoxaline (CAS 108653-55-0) results in a structurally related analog lacking the electron-withdrawing and lipophilic contributions of the CF3 group . While direct IC50 data for the des-CF3 analog at GABAA rho1 is not publicly available, class-level inference from SAR studies on quinoxaline GABA modulators indicates that trifluoromethyl substitution at the 3-position is a critical determinant of receptor engagement potency, with CF3-containing derivatives consistently exhibiting enhanced target affinity relative to non-fluorinated counterparts .

GABAA receptor pharmacology Ion channel modulation CNS drug discovery

Molecular Weight Differentiation: 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline vs. 6,7-Dichloro-2-methylquinoxaline

The molecular weight of 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is 281.06 g/mol (exact mass: 281.0613096 g/mol) [1]. In comparison, 6,7-dichloro-2-methylquinoxaline (CAS 108653-55-0), which lacks the 3-trifluoromethyl substituent, has a molecular weight of 213.06 g/mol . This 68.0 g/mol difference reflects the presence of the trifluoromethyl moiety (CF3 = 69.0 g/mol), confirming the distinct elemental composition and physical identity of the target compound.

Building block procurement Medicinal chemistry SAR exploration

Molecular Formula and Elemental Composition: 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline vs. 2-(Trifluoromethyl)quinoxaline

The molecular formula of 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is C10H5Cl2F3N2, incorporating two chlorine atoms, one methyl group, and one trifluoromethyl group [1]. In contrast, 2-(trifluoromethyl)quinoxaline (CAS 148853-42-3) has the molecular formula C9H5F3N2 and a molecular weight of 198.14 g/mol, lacking both the 6,7-dichloro substitution and the 2-methyl group . The elemental composition difference includes two chlorine atoms (total 70.9 g/mol) and one methyl carbon (12.0 g/mol plus hydrogen), accounting for the 82.9 g/mol mass differential.

Chemical procurement Analytical verification Inventory management

Predicted Physicochemical Properties: Lipophilicity and Boiling Point of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline vs. Structural Analogs

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline exhibits a predicted boiling point of 305.1±37.0 °C and a predicted density of 1.530±0.06 g/cm³ . The compound requires storage at 2–8 °C for long-term stability . In comparison, 6,7-dichloro-2-methylquinoxaline (lacking CF3) has a lower predicted density and boiling point, while 2-(trifluoromethyl)quinoxaline (lacking 6,7-dichloro substitution) demonstrates a LogD (pH 7.4) of 2.56 [1]. The combination of dichloro and trifluoromethyl substituents in the target compound produces intermediate lipophilicity suitable for blood-brain barrier penetration in CNS-targeted programs .

Physicochemical characterization Formulation development Analytical method development

Commercial Availability and Purity Specifications: 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline Procurement Parameters

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS 143309-87-9) is commercially available from multiple established specialty chemical suppliers with documented purity specifications. Combi-Blocks supplies the compound as PY-7180 at 97% purity . Apollo Scientific Ltd catalogs the compound as PC8174 [1]. VWR (UK) offers the compound at 97% purity with ambient storage temperature recommendation . In contrast, the des-CF3 analog 6,7-dichloro-2-methylquinoxaline (CAS 108653-55-0) is available from alternative suppliers at 95–98% purity, while 2-(trifluoromethyl)quinoxaline (CAS 148853-42-3) is supplied at 97% purity by Sigma-Aldrich .

Chemical sourcing Procurement Quality control

Validated Application Scenarios for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS 143309-87-9) in Research and Industrial Settings


GABAA Rho1 Receptor Pharmacology: Reference Antagonist for Electrophysiological Studies

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline serves as a characterized antagonist with an established IC50 of 12.9 μM at human recombinant GABAA rho1 receptors expressed in Xenopus laevis oocytes, measured via two-electrode voltage-clamp electrophysiology [1]. This assay-validated potency metric enables researchers to employ the compound as a reference antagonist in GABAergic pharmacology studies, particularly for investigating GABAA rho1 (formerly GABAC) receptor function in retinal bipolar cells and CNS inhibitory neurotransmission [2]. The availability of quantitative potency data distinguishes this compound from structurally related quinoxalines lacking published IC50 values at this target, making it a preferred choice for reproducible electrophysiology experiments requiring a characterized tool compound.

Medicinal Chemistry SAR Campaigns: Halogenated Quinoxaline Building Block with Defined Substituent Pattern

The compound provides a uniquely substituted quinoxaline scaffold combining 6,7-dichloro, 2-methyl, and 3-trifluoromethyl groups [1]. This substitution pattern offers medicinal chemists a building block with three distinct vectors for further derivatization or SAR exploration. The 6,7-dichloro substitution enables potential halogen bonding interactions at biological targets, while the 3-trifluoromethyl group enhances metabolic stability and membrane permeability—features that distinguish it from simpler quinoxaline analogs lacking this combination of substituents [2]. The compound is suitable for structure-activity relationship campaigns targeting GABA receptors, ion channels, or antimicrobial quinoxaline derivatives where electron-withdrawing substitution is mechanistically relevant.

Analytical Method Development: LC-MS and GC-MS Reference Standard for Halogenated Heterocycle Detection

With a well-defined exact mass of 281.0613096 g/mol, molecular formula C10H5Cl2F3N2, and predicted boiling point of 305.1±37.0 °C [1], 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is suitable as a reference standard for developing and validating analytical methods targeting halogenated heterocyclic compounds. The distinct isotopic pattern from two chlorine atoms (M:M+2:M+4 ratio of approximately 9:6:1) provides a characteristic signature for MS detection, while the predicted boiling point informs GC method development. Storage at 2–8 °C is required to maintain compound integrity for long-term reference standard use [2].

Chemical Probe Development: Tool Compound for GABA Receptor Subtype Characterization

As a GABAA rho1 antagonist with quantified potency (IC50 = 12.9 μM), this compound may serve as a chemical probe for dissecting the contributions of GABAA rho1-containing receptors in native tissues or recombinant systems [1]. The compound can be used in comparative pharmacology studies alongside structurally distinct GABA receptor modulators to establish pharmacological fingerprints of receptor subtypes. Given that GABAA rho1 receptors are predominantly expressed in the retina and mediate tonic inhibitory currents in bipolar cells [2], this compound provides a tool for investigating the physiological roles of this receptor subclass in visual processing and potentially in CNS disorders where GABAergic dysfunction is implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.